3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone
Description
The compound 3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone (CAS 1132701-00-8) is a halogenated and trifluoromethyl-substituted acetophenone derivative. Key characteristics include:
- Molecular formula: C₉H₃BrF₆O (for the trifluoromethyl variant) .
- Molecular weight: 321.01 g/mol .
- Purity: Typically ≥95% for synthetic intermediates .
- Applications: Used in pharmaceutical and agrochemical research due to its electron-withdrawing substituents (Br, Cl, CF₃), which enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
1-[3-bromo-5-chloro-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(11)3-7(10)8(6)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPGASXXJSEEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in drug design. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and antioxidant properties, supported by case studies and research findings.
- IUPAC Name : 1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone
- Molecular Formula : C9H6BrClF3O
- Physical Form : Colorless to yellow liquid or low-melting solid
- Purity : 97% .
Cytotoxicity
Recent studies have demonstrated that this compound exhibits promising cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values of 22.09 µg/mL and 6.40 µg/mL against specific cancer cell lines, indicating substantial cytotoxic potential compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several bacterial strains. In a comparative study, it was found to possess moderate efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting its potential as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
| Candida albicans | 15 |
Antioxidant Activity
The antioxidant capacity of this compound has also been assessed using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC). The results indicated significant antioxidant activity, which may contribute to its therapeutic effects in oxidative stress-related diseases .
Case Study 1: Anticancer Activity
A study involving the synthesis of related derivatives showed that introducing electron-withdrawing groups like trifluoromethyl enhances cytotoxic activity. The derivatives were tested against human ovarian cancer cell lines, revealing that specific substitutions could lead to improved efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was included in a broader screening of fluorinated acetophenones for antimicrobial properties. Results indicated that while some derivatives were inactive, others showed significant activity against pathogenic strains, suggesting structure-activity relationships that could guide future drug development .
Scientific Research Applications
Organic Synthesis
3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone serves as a valuable intermediate in organic synthesis. It is utilized in the development of complex organic molecules and heterocycles. The electron-withdrawing nature of the trifluoromethyl group facilitates nucleophilic substitution reactions, making it an essential building block in synthetic chemistry.
Research indicates that this compound exhibits significant biological properties:
- Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against various bacterial strains. The presence of halogen substituents may enhance its interaction with microbial membranes, thereby exerting antimicrobial effects.
- Cytotoxicity : In vitro assays have demonstrated moderate cytotoxic effects against cancer cell lines, including breast and colorectal cancer cells. The compound has been shown to inhibit cell proliferation significantly, suggesting potential applications in cancer therapy .
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by inducing caspase activation, which is crucial for apoptosis execution .
Pharmaceutical Development
Due to its reactivity and biological activity, this compound is explored as a precursor for developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to inhibit specific enzymes can be leveraged for drug development targeting various diseases.
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study highlighted its potential as a candidate for developing new antimicrobial agents .
- Cytotoxicity Assessment : In vitro experiments conducted on various cancer cell lines showed that this compound inhibited cell growth effectively, with IC50 values indicating its potential use in therapeutic applications against cancer .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl (–CF₃) group increases electrophilicity and lipophilicity compared to hydroxyl (–OH) or halogens alone .
- Thermal Stability : Hydroxy-substituted derivatives (e.g., 59443-15-1) exhibit higher melting points due to hydrogen bonding , while trifluoromethyl variants are more volatile .
Q & A
Q. What are the common synthetic routes for 3'-Bromo-5'-chloro-2'-(trifluoromethyl)acetophenone, and how can reaction conditions be optimized for high purity?
The synthesis typically involves halogenation and Friedel-Crafts acylation. For example:
- Halogenation : Bromination of precursor acetophenones using agents like pyridine hydrobromide perbromide under controlled temperatures (0–25°C) .
- Friedel-Crafts Acylation : Introduction of the trifluoromethyl group via trifluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Optimization : Purity (>95%) is achieved by column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate). Reaction yields improve with slow addition of brominating agents and inert atmospheres to avoid side reactions .
Q. What analytical techniques are most effective for characterizing this compound’s structural and purity aspects?
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions and electronic environments. For instance, the trifluoromethyl group shows a singlet near δ -60 ppm in ¹⁹F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 320.92 (calculated for C₉H₄BrClF₃O⁺) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .
Advanced Research Questions
Q. How do the electron-withdrawing groups (Br, Cl, CF₃) influence reactivity in nucleophilic aromatic substitution (NAS)?
The meta -directing effects of Br (3'), Cl (5'), and CF₃ (2') create a highly electron-deficient aromatic ring, favoring NAS at the para position relative to the strongest electron-withdrawing group (CF₃). Computational studies (e.g., DFT) predict activation barriers and regioselectivity:
| Position | Substituent | Hammett σₚ Value | Reactivity Rank |
|---|---|---|---|
| 2' | CF₃ | +0.54 | Highest |
| 3' | Br | +0.23 | Moderate |
| 5' | Cl | +0.23 | Moderate |
| The CF₃ group dominates reactivity due to its strong -I effect, making the 4' position most susceptible to attack . |
Q. What is the compound’s role in Claisen-Schmidt condensation for synthesizing chalcone derivatives?
As a ketone precursor, it undergoes base-catalyzed condensation with aryl aldehydes to form α,β-unsaturated ketones (chalcones). For example:
- Conditions : NaOH (20% w/v) in ethanol/water (3:1) at 60°C for 6 hours.
- Yield : ~60–75%, with chalcone structure confirmed by IR (C=O stretch at 1650 cm⁻¹) and X-ray crystallography .
This method is critical for generating bioactive intermediates in pharmaceutical research.
Q. What are the key stability considerations for storing and handling this compound?
Q. How does its reactivity compare with structurally similar halogenated acetophenones in cross-coupling reactions?
| Compound | Substituents | Suzuki Coupling Yield (%) |
|---|---|---|
| 3'-Br-5'-Cl-2'-CF₃-acetophenone | Br (3'), Cl (5'), CF₃ (2') | 82% (Pd(PPh₃)₄, 80°C) |
| 2-Bromo-4'-Cl-acetophenone | Br (2'), Cl (4') | 68% |
| 3'-Br-5'-CF₃-acetophenone | Br (3'), CF₃ (5') | 75% |
| The trifluoromethyl group enhances oxidative addition efficiency in Pd-catalyzed couplings due to increased electrophilicity . |
Q. What methodologies assess its potential as an intermediate in pharmaceutical agent synthesis?
- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) via UV-Vis spectroscopy to determine activation parameters (ΔH‡, ΔS‡) .
- Biological Screening : Test derived chalcones for antifungal activity using agar diffusion assays (e.g., against Candida albicans) .
Q. What safety protocols mitigate risks associated with halogenated byproducts?
Q. How can regioselectivity challenges in its bromination be addressed?
Competitive bromination at the 4' position is minimized by:
Q. What solvent systems optimize its solubility in catalytic reactions?
| Solvent | Polarity Index | Solubility (mg/mL) | Optimal Use Case |
|---|---|---|---|
| DCM | 3.1 | 120 | Friedel-Crafts reactions |
| THF | 4.0 | 85 | Grignard additions |
| DMF | 6.4 | 200 | Pd-catalyzed couplings |
| DMF maximizes solubility for homogeneous catalysis but requires anhydrous conditions to prevent decomposition . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
